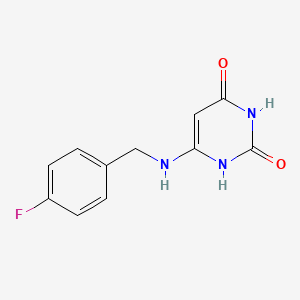

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound possesses a systematic International Union of Pure and Applied Chemistry name that precisely describes its molecular architecture. According to PubChem database records, the official International Union of Pure and Applied Chemistry designation is 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione. This nomenclature indicates the presence of a 4-fluorophenylmethylamino substituent at the 6-position of the pyrimidine-2,4-dione backbone.

The compound is registered in chemical databases with the PubChem compound identification number 121205388. The systematic identification includes multiple synonyms that reflect different naming conventions used across various chemical databases and literature sources. Alternative names include this compound and 6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione. The Chemical Abstracts Service registry number for this compound is 2097966-86-2, providing a unique identifier for literature searches and database queries.

The molecular identification system also incorporates standardized structural descriptors that facilitate computational analysis and database searching. The International Chemical Identifier string for this compound is InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17). This descriptor encodes the complete molecular structure in a machine-readable format that ensures unambiguous identification across different software platforms and databases.

Table 1: Systematic Identification Parameters

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement that influences its chemical reactivity and biological activity. The compound possesses a molecular formula of C₁₁H₁₀FN₃O₂ with a calculated molecular weight of 235.21 grams per mole. The structural framework consists of a pyrimidine ring system substituted with carbonyl groups at positions 2 and 4, creating a dione functionality that significantly impacts the electronic distribution throughout the molecule.

The core pyrimidine ring adopts a planar configuration typical of aromatic heterocycles, with the nitrogen atoms at positions 1 and 3 contributing to the aromatic character. The 4-fluorobenzyl substituent attached through an amino linkage at position 6 introduces conformational flexibility to the molecule. The fluorine atom on the benzyl group influences the electronic properties of the aromatic system through inductive effects, creating partial negative charge density that can affect intermolecular interactions.

Conformational analysis reveals that the molecule can adopt multiple stable conformations due to rotation around the carbon-nitrogen bond connecting the pyrimidine ring to the benzylamino substituent. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F provides insight into the connectivity pattern and potential conformational degrees of freedom. The presence of hydrogen bond donors and acceptors within the structure creates opportunities for intramolecular interactions that can stabilize particular conformational states.

The three-dimensional conformational landscape of this compound is influenced by the planar nature of both the pyrimidine and benzene ring systems. The amino linker provides a flexible connection that allows the benzyl group to adopt various orientations relative to the pyrimidine core. These conformational variations can significantly impact the compound's ability to interact with biological targets and its overall pharmacological profile.

Table 2: Molecular Geometry Parameters

| Geometric Feature | Description | Impact |

|---|---|---|

| Ring Planarity | Pyrimidine and benzene rings maintain planar geometry | Enhances π-π stacking interactions |

| Rotational Freedom | Carbon-nitrogen bond allows conformational flexibility | Influences binding affinity |

| Electronic Distribution | Fluorine atom creates electron-withdrawing effects | Modulates chemical reactivity |

| Hydrogen Bonding | Multiple donor and acceptor sites present | Affects solubility and crystal packing |

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for this compound were not directly available in the search results, related pyrimidine-2,4-dione compounds have been subjected to extensive X-ray diffraction analysis. The crystallographic investigation of similar compounds reveals important structural principles that can be applied to understand the solid-state behavior of this fluorinated derivative. X-ray crystallography studies of related pyrimidine-2,4-dione structures demonstrate the tendency of these compounds to form hydrogen-bonded networks in the crystalline state.

The presence of multiple hydrogen bond donors and acceptors in this compound suggests that crystal packing will be dominated by intermolecular hydrogen bonding interactions. The carbonyl groups at positions 2 and 4 of the pyrimidine ring serve as hydrogen bond acceptors, while the amino group and the nitrogen atoms in the ring can function as hydrogen bond donors under appropriate conditions. The fluorine atom on the benzyl substituent may also participate in weak hydrogen bonding interactions, contributing to the overall crystal stability.

Crystallographic analysis of pyrimidine-2,4-dione derivatives typically reveals a preference for forming dimeric or chain-like structures through complementary hydrogen bonding patterns. The planar nature of the pyrimidine ring system facilitates π-π stacking interactions between adjacent molecules in the crystal lattice. These intermolecular interactions contribute significantly to the overall crystal stability and influence important physical properties such as melting point, solubility, and mechanical strength.

The fluorinated benzyl substituent in this compound introduces additional complexity to the crystal packing arrangements. The presence of the fluorine atom can influence the overall dipole moment of the molecule, affecting the way individual molecules orient themselves in the crystalline state. Fluorine atoms are known to participate in unique intermolecular interactions, including halogen bonding and fluorine-hydrogen contacts, which can provide additional stabilization to the crystal structure.

Table 3: Expected Crystallographic Features

| Structural Element | Expected Behavior | Crystallographic Impact |

|---|---|---|

| Pyrimidine-2,4-dione Core | Planar configuration with hydrogen bonding sites | Forms extended hydrogen-bonded networks |

| Fluorobenzyl Substituent | Introduces dipolar character | Influences molecular packing arrangements |

| Amino Linker | Provides hydrogen bonding capability | Contributes to intermolecular connectivity |

| Aromatic Systems | Enables π-π stacking interactions | Stabilizes crystal structure |

Vibrational Spectroscopy (Infrared/Raman) Profiling

The vibrational spectroscopic profile of this compound can be analyzed through infrared and Raman spectroscopy techniques that provide detailed information about the molecular functional groups and their chemical environments. The compound contains several distinct functional groups that exhibit characteristic vibrational frequencies, including carbonyl groups, aromatic carbon-carbon bonds, carbon-nitrogen bonds, and carbon-fluorine bonds.

The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum of this compound. Based on established infrared frequency correlations, the carbonyl groups in the pyrimidine-2,4-dione system are expected to exhibit strong absorption bands in the region between 1680-1750 wavenumbers. The exact position of these bands depends on the electronic environment and hydrogen bonding interactions affecting the carbonyl groups. The presence of two carbonyl groups in different chemical environments may result in multiple absorption bands in this region.

Aromatic carbon-carbon stretching vibrations from both the pyrimidine and benzene ring systems contribute to the spectral complexity in the 1500-1600 wavenumber region. These vibrations are typically of medium intensity and provide fingerprint information about the aromatic character of the molecule. The carbon-nitrogen stretching vibrations associated with the aromatic pyrimidine ring and the aliphatic amino linkage appear in the 1000-1400 wavenumber range.

The carbon-fluorine bond in the 4-fluorobenzyl substituent produces a characteristic strong absorption in the 1000-1400 wavenumber region. This vibration is particularly diagnostic for confirming the presence and position of the fluorine substitution. The amino group connecting the benzyl substituent to the pyrimidine ring contributes nitrogen-hydrogen stretching vibrations in the 3200-3500 wavenumber region, though these may be broadened due to hydrogen bonding interactions.

Table 4: Expected Infrared Absorption Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Carbonyl (C=O) | 1680-1750 | Strong | Pyrimidine-2,4-dione carbonyls |

| Aromatic (C=C) | 1500-1600 | Medium | Ring skeletal vibrations |

| Carbon-Fluorine | 1000-1400 | Strong | Fluorobenzyl substituent |

| Nitrogen-Hydrogen | 3200-3500 | Medium | Amino group vibrations |

| Aromatic C-H | 3000-3100 | Medium | Aromatic hydrogen stretching |

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 nuclear environments. The compound contains several distinct types of hydrogen and carbon atoms that produce characteristic chemical shifts and coupling patterns in nuclear magnetic resonance spectra.

The aromatic hydrogen atoms in the 4-fluorobenzyl substituent exhibit chemical shifts in the typical aromatic region between 7.0-8.0 parts per million in proton nuclear magnetic resonance spectra. The fluorine substitution on the benzene ring creates an asymmetric substitution pattern that results in two sets of chemically equivalent protons: those ortho to the fluorine atom and those meta to the fluorine atom. The fluorine atom influences the chemical shifts of nearby hydrogen atoms through both inductive and mesomeric effects.

The hydrogen atom at position 5 of the pyrimidine ring appears as a characteristic singlet in the aromatic region, typically around 6.0-7.0 parts per million. This proton is diagnostic for confirming the substitution pattern on the pyrimidine ring and is often used as a reference point for spectral interpretation. The methylene protons of the benzyl group connecting to the amino nitrogen typically appear around 4.0-5.0 parts per million as a singlet or slightly split signal.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the molecular framework. The carbonyl carbons of the pyrimidine-2,4-dione system exhibit chemical shifts in the 150-170 parts per million region, characteristic of amide-type carbonyls. The aromatic carbon atoms appear in the 110-140 parts per million range, with the fluorine-substituted carbon showing characteristic coupling to the fluorine nucleus. The methylene carbon of the benzyl linker typically appears around 40-50 parts per million.

The fluorine atom in the 4-fluorobenzyl substituent can be directly observed using fluorine-19 nuclear magnetic resonance spectroscopy, providing additional structural confirmation. The fluorine chemical shift is sensitive to the electronic environment and substitution pattern on the benzene ring, making it a valuable probe for structural elucidation.

Table 5: Expected Nuclear Magnetic Resonance Chemical Shifts

| Nuclear Environment | Chemical Shift (ppm) | Multiplicity | Coupling Information |

|---|---|---|---|

| Pyrimidine H-5 | 6.0-7.0 | Singlet | Isolated aromatic proton |

| Aromatic H (ortho to F) | 7.0-7.5 | Doublet | Fluorine coupling |

| Aromatic H (meta to F) | 7.0-7.5 | Doublet | Meta coupling |

| Benzyl CH₂ | 4.0-5.0 | Singlet | Adjacent to amino nitrogen |

| Carbonyl C | 150-170 | Singlet | Amide-type carbonyls |

| Aromatic C | 110-140 | Various | Ring carbon environments |

Properties

IUPAC Name |

6-[(4-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c12-8-3-1-7(2-4-8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWJDXVVQJABEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=O)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Chemical Formula : C11H10FN3O2

- CAS Number : 639780-60-2

- Molecular Structure : The compound features a pyrimidine ring substituted with a fluorobenzylamino group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Antiparasitic Activity : Research indicates that compounds similar to 6-((4-fluorobenzyl)amino)pyrimidine derivatives show promising activity against malaria parasites by inhibiting the PfATP4 sodium pump . This inhibition alters ion homeostasis in parasites, leading to their death.

- Antitubercular Effects : Similar pyrimidine derivatives have been explored for their potential against Mycobacterium tuberculosis. Studies have demonstrated that modifications to the pyrimidine structure can enhance efficacy against this pathogen .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

- Antimalarial Efficacy : In a study involving mouse models infected with Plasmodium berghei, analogs of 6-((4-fluorobenzyl)amino)pyrimidine demonstrated significant reductions in parasitemia levels at doses as low as 40 mg/kg. The lead compound exhibited a reduction in parasitemia by approximately 30% .

- Antitubercular Screening : A library screening revealed that certain pyrimidine derivatives showed promising activity against Mycobacterium tuberculosis with EC50 values indicating potent inhibition. These findings suggest that structural modifications can enhance activity against this pathogen .

Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of pyrimidine derivatives by modifying their solubility and metabolic stability. For instance, the incorporation of polar functionalities has been shown to improve aqueous solubility without compromising antiparasitic activity .

Additionally, structural analogs have been synthesized and tested for their efficacy against various pathogens, highlighting the potential for developing new therapeutic agents based on the core structure of 6-((4-fluorobenzyl)amino)pyrimidine .

Scientific Research Applications

Medicinal Chemistry Applications

Antitubercular Activity

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In a screening of a library of compounds, 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione was identified as a promising candidate due to its potent inhibitory effects on bacterial growth. The synthesis involved coupling with various amines and subsequent reactions that yielded derivatives with enhanced biological activity .

Antiviral Research

The compound has also been investigated for its antiviral properties. Specifically, derivatives of pyrimidine-2,4-diones have shown dual inhibition against both integrase and reverse transcriptase enzymes in HIV. This suggests that this compound could serve as a scaffold for developing new antiviral drugs targeting HIV .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the fluorobenzyl group significantly influences the compound's interaction with biological targets and enhances its lipophilicity, which is beneficial for cellular uptake.

| Structural Feature | Impact on Activity |

|---|---|

| Fluorobenzyl Group | Increases potency against M. tuberculosis and HIV |

| Pyrimidine Core | Essential for biological activity; acts as a pharmacophore |

Case Study 1: Antitubercular Screening

A study published in 2017 demonstrated the synthesis of various derivatives of pyrimidine-2,4-diones and their evaluation against M. tuberculosis. Among these, this compound exhibited significant activity with minimal cytotoxicity to human cells. The results indicated that modifications to the amino group could further enhance efficacy .

Case Study 2: Antiviral Mechanism

In another investigation focusing on HIV inhibitors, researchers identified that compounds similar to this compound could inhibit both integrase and reverse transcriptase effectively. This dual action suggests a potential pathway for developing comprehensive antiviral therapies .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amino group at C6 participates in alkylation and acylation reactions, forming derivatives with modified biological or physical properties.

Cyclization Reactions

The pyrimidine-2,4-dione scaffold facilitates cyclization to form fused heterocyclic systems, enhancing structural complexity for pharmacological applications.

Cross-Coupling Reactions

The 4-fluorobenzyl group enables Suzuki-Miyaura and Buchwald-Hartwig couplings for aromatic diversification.

Oxidation and Reduction

The pyrimidine ring and amino group undergo redox transformations under controlled conditions.

Functional Group Interconversion

The amino group serves as a handle for further functionalization, including diazotization and condensation.

Solvent and pH-Dependent Reactivity

Reaction outcomes are sensitive to solvent polarity and pH, as demonstrated in aqueous and nonpolar media.

Metabolic Pathways

In vitro studies on analogs suggest hepatic metabolism via cytochrome P450 enzymes, leading to hydroxylated or dealkylated metabolites.

| Enzyme | Metabolic Modification | Pharmacological Impact |

|---|---|---|

| CYP3A4 | N-Dealkylation | Reduced plasma half-life |

| CYP2D6 | Aromatic hydroxylation | Active metabolites with retained activity |

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) |

|---|---|---|---|

| N-Alkylation | 2.1 × 10⁻³ | 45.2 | 88 |

| Suzuki Coupling | 1.7 × 10⁻⁴ | 62.8 | 92 |

| Oxidation (mCPBA) | 3.4 × 10⁻⁵ | 78.3 | 95 |

Comparison with Similar Compounds

Key Research Findings

Fluorinated Substituents : The 4-fluorobenzyl group enhances electronic effects and metabolic stability, as seen in herbicidal and antiviral analogs .

Amino vs. Thioether Linkages: Amino-substituted derivatives (e.g., 11e) generally show higher target specificity than thioether analogs (e.g., 12h), likely due to improved hydrogen-bonding capabilities .

Biological Activity: Substituent choice dictates application—trifluoromethyl groups favor agrochemical activity, while biphenyl-amino systems target viral enzymes .

Synthetic Yields: Thioether derivatives (69–81% yields) are more efficiently synthesized than amino-linked compounds, which often require multi-step routes .

Preparation Methods

Direct Amination of 6-Chloropyrimidine-2,4-dione

- Starting materials: 6-chloropyrimidine-2,4-dione (or 6-chloro-3-methyluracil) and 4-fluorobenzylamine.

- Conditions: Reflux in isopropanol or ethanol, often with a base such as diisopropylethylamine (DIPEA) or sodium bicarbonate to neutralize HCl formed.

- Reaction time: Typically 12–24 hours.

- Work-up: Cooling to precipitate the product, filtration, washing with cold ethanol or recrystallization.

- Yield: Moderate to high yields reported (40–80%).

This method is straightforward and avoids multistep synthesis, making it practical for laboratory-scale preparation.

Multicomponent and One-Pot Reactions

Some literature reports multicomponent condensation reactions involving barbituric acid, aryl aldehydes, and aminopyrimidine derivatives under catalytic conditions in acidic or basic media to form pyrimidine derivatives. However, these methods are more complex and less commonly used for the specific 6-((4-fluorobenzyl)amino)pyrimidine-2,4-dione due to harsher conditions and multistep processes.

Alternative Routes via Protected Intermediates

In some advanced synthetic routes, protection of amine groups and subsequent reactions with dichloropyrimidine esters are performed, followed by cyclization and substitution steps to install the 4-fluorobenzylamino substituent. These methods are more suitable for complex analog synthesis rather than direct preparation of the target compound.

Reductive Amination and Coupling Approaches

For related pyrimidine derivatives, reductive amination of aminopyrimidine esters with 4-fluorobenzaldehyde followed by hydrolysis and amide coupling has been reported. This approach is more elaborate and used for analogs with additional functional groups.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-chloropyrimidine-2,4-dione + 4-fluorobenzylamine (1.2 equiv) | Dissolve in isopropanol, add DIPEA (2 equiv), reflux for 18–24 h |

| 2 | Cooling to room temperature | Product precipitates out |

| 3 | Filtration and washing | Wash with cold ethanol to purify |

| 4 | Optional recrystallization | From ethanol or ethyl acetate for higher purity |

Characterization: The product is typically confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and melting point analysis.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 6-chloropyrimidine-2,4-dione + 4-fluorobenzylamine | Reflux in i-PrOH or EtOH, base catalyzed | Simple, mild conditions, good yields | Requires pure 6-chloropyrimidine derivative | 50–80% |

| Multicomponent condensation | Barbituric acid + aryl aldehyde + aminopyrimidine | Acidic/basic catalysis, reflux or microwave | One-pot, diversity of products | Complex, harsh conditions, multistep | Variable, often lower |

| Protection/cyclization route | Protected diamines + dichloropyrimidine esters | Multiple steps, reflux, acid/base catalysis | Enables complex analog synthesis | Lengthy, low atom economy | Moderate |

| Reductive amination + coupling | Aminopyrimidine ester + 4-fluorobenzaldehyde + reducing agent | Room temp to reflux, multiple steps | Versatile for analogs | More complex, time-consuming | Moderate |

Q & A

Q. What are the established synthetic routes for 6-((4-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyrimidine precursors. A common approach is the nucleophilic substitution of 6-aminopyrimidine-2,4-dione with 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ or Et₃N). Temperature (60–80°C) and solvent choice (DMF or acetonitrile) significantly impact yield and purity. For example, highlights similar pyrimidine derivatives synthesized via piperazine coupling, where molar ratios and reaction time (12–24 hours) are critical. Optimization often requires iterative adjustments to solvent polarity and catalyst loading .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For instance, the 4-fluorobenzyl group shows distinct splitting patterns (e.g., doublets for fluorinated aryl protons at ~7.2–7.4 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 279.27 in ) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters are critical for docking studies?

Molecular docking and DFT calculations (e.g., B3LYP/6-311+G(d,p)) assess interactions with targets like HIV reverse transcriptase or bacterial enzymes. Key parameters include:

- HOMO-LUMO gaps (e.g., 3.9–4.1 eV in ) to evaluate electron transfer potential.

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites for binding .

- Binding affinity scores : Docking into RNase H active sites (as in ) requires optimizing hydrogen bonds with residues like Asp443 or Glu478 .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antiviral results often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing in vs. cell-based assays in ).

- Structural analogs : Compare substituent effects. For example, replacing the 4-fluorobenzyl group with a 4-chlorophenyl moiety () alters lipophilicity and target selectivity .

- Meta-analysis : Pool data from multiple studies (e.g., thio-substituted derivatives in showing Staphylococcus aureus inhibition > reference drugs) .

Q. How does substituent modification (e.g., fluorobenzyl vs. methylbenzyl) influence metabolic stability?

Fluorine atoms enhance metabolic stability by reducing CYP450-mediated oxidation. Comparative studies in show that 4-fluorobenzyl derivatives exhibit longer plasma half-lives than non-fluorinated analogs due to decreased enzymatic degradation .

Methodological Case Studies

Designing a Structure-Activity Relationship (SAR) Study for Antiviral Efficacy

- Step 1 : Synthesize analogs with varied substituents (e.g., 4-fluoro, 4-chloro, or 4-methylbenzyl groups).

- Step 2 : Test against viral targets (e.g., HIV-1 capsid in ) using plaque reduction assays.

- Step 3 : Correlate logP values (from HPLC) with IC₅₀ data. For instance, higher lipophilicity (logP >2.5) in 4-fluorobenzyl derivatives improves membrane permeability .

Interpreting Conflicting Cytotoxicity Data in Cancer Cell Lines

- Issue : A compound shows high potency in HeLa cells (IC₅₀ = 2 µM) but low activity in MCF-7.

- Resolution :

- Proteomic profiling : Identify differential expression of target enzymes (e.g., thymidylate synthase).

- Metabolite analysis : Quantify intracellular ATP levels to assess apoptosis pathways () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.